molecular formula C14H13ClO2 B6379908 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol CAS No. 1261950-70-2

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol

Cat. No.: B6379908
CAS No.: 1261950-70-2
M. Wt: 248.70 g/mol
InChI Key: XJNGVJSATPNWCV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol typically involves the reaction of 3-chloro-4-methylphenol with methoxy-substituted reagents under controlled conditions. One common method includes the use of methanol as a solvent and a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetone.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenol: Similar structure but lacks the methoxy group.

    4-Chloro-3-methylphenol: Similar structure but with different substitution patterns.

    2-Methoxy-4-methylphenol: Similar structure but with different chloro substitution.

Uniqueness

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNGVJSATPNWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685596
Record name 3'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-70-2
Record name 3'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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